An In-depth Technical Guide to 4-formyl-N-methylbenzamide: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 4-formyl-N-methylbenzamide: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-formyl-N-methylbenzamide, a versatile bifunctional molecule of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as a precursor in the development of targeted therapeutics.
Introduction: The Strategic Importance of 4-formyl-N-methylbenzamide
4-formyl-N-methylbenzamide (CAS No: 167837-57-2) is a substituted aromatic compound featuring both an aldehyde and an N-methylated amide functional group.[1] This unique combination of a reactive formyl group and a stable amide moiety makes it a valuable intermediate in multi-step organic syntheses. The aldehyde allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the N-methylbenzamide portion can influence solubility, metabolic stability, and target engagement of the final molecule.
Its primary significance in the current landscape of drug development lies in its utility as a key building block for the synthesis of Janus kinase (JAK) inhibitors.[2] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling pathways, and their dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms. Consequently, the development of specific JAK inhibitors is a major focus of modern medicinal chemistry.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-formyl-N-methylbenzamide is characterized by a benzene ring para-substituted with a formyl group (-CHO) and an N-methylbenzamide group (-C(=O)NHCH₃).
Caption: 2D Chemical Structure of 4-formyl-N-methylbenzamide.
The physicochemical properties of 4-formyl-N-methylbenzamide are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 167837-57-2 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 160-161 °C | - |
| Boiling Point (Predicted) | 358.9 ± 25.0 °C | - |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | - |
| Solubility | While specific data for 4-formyl-N-methylbenzamide is not readily available, analogous benzamides are generally soluble in organic solvents like DMSO and DMF, and sparingly soluble in water. | - |
Spectroscopic Characterization
The structural elucidation of 4-formyl-N-methylbenzamide is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
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Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically around 9.8-10.1 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.
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Aromatic Protons (C₆H₄): The para-substituted benzene ring will show two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing formyl and amide groups will appear further downfield compared to the protons meta to these groups. Expected chemical shifts are in the range of 7.8-8.2 ppm .
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Amide Proton (NH): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected around 8.0-8.5 ppm . The chemical shift can be highly dependent on the solvent and concentration.
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N-Methyl Protons (NHCH₃): A doublet (if coupled to the NH proton) or a singlet (if decoupling occurs) is anticipated around 2.8-3.0 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
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Aldehydic Carbonyl (CHO): A peak in the highly deshielded region, around 190-195 ppm .
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Amide Carbonyl (C=O): A peak around 165-170 ppm .
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Aromatic Carbons (C₆H₄): Four distinct signals are expected for the aromatic carbons. The carbon attached to the formyl group (ipso-carbon) and the carbon attached to the amide group will have characteristic chemical shifts. The other two aromatic carbons will also have distinct signals. The expected range is 120-140 ppm .
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N-Methyl Carbon (NHCH₃): A peak in the upfield region, around 26-30 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
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N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
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C-H Stretch (Aromatic and Aldehydic): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and a characteristic pair of peaks for the aldehydic C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ .
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C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹ .
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C=O Stretch (Amide I band): A strong, sharp peak around 1640-1680 cm⁻¹ .
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N-H Bend (Amide II band): A peak around 1510-1550 cm⁻¹ .
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹ .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 163 , corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of the formyl group (M-29), the methyl group (M-15), and cleavage of the amide bond, leading to characteristic fragment ions.
Synthesis of 4-formyl-N-methylbenzamide: A Step-by-Step Protocol
The synthesis of 4-formyl-N-methylbenzamide is typically achieved through the amidation of 4-formylbenzoic acid with methylamine. This is a standard nucleophilic acyl substitution reaction. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the reaction with the amine.
Caption: General workflow for the synthesis of 4-formyl-N-methylbenzamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes the synthesis of 4-formyl-N-methylbenzamide from 4-formylbenzoic acid.
Materials:
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4-formylbenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Methylamine solution (e.g., 2 M in THF or 40% in water)
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Triethylamine (Et₃N) or Pyridine (as a base)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
Part A: Formation of 4-formylbenzoyl chloride
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-formylbenzoic acid (1.0 eq) in anhydrous DCM.
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Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). To this suspension, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used in the next step without further purification.
Part B: Amidation Reaction
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Reaction Setup: In a separate flask, dissolve methylamine solution (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
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Addition of Acyl Chloride: Dissolve the crude 4-formylbenzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred methylamine solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 4-formyl-N-methylbenzamide.
Causality behind Experimental Choices:
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Activation of Carboxylic Acid: Carboxylic acids are not reactive enough to undergo direct amidation. Conversion to a more electrophilic acyl chloride using thionyl chloride or oxalyl chloride is a standard and efficient method. The catalytic DMF facilitates this conversion via the formation of a Vilsmeier reagent.
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Use of a Base: The amidation reaction produces HCl as a byproduct. A non-nucleophilic base like triethylamine is added to neutralize the acid, which would otherwise protonate the methylamine, rendering it non-nucleophilic.
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Controlled Temperature: The addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Applications in Drug Development: A Precursor to JAK Inhibitors
The bifunctional nature of 4-formyl-N-methylbenzamide makes it a valuable synthon for building more complex molecules. A prominent application is in the synthesis of potent and selective JAK inhibitors.
The general strategy involves utilizing the aldehyde for the construction of a heterocyclic core that is crucial for binding to the kinase, while the N-methylbenzamide moiety often serves as a key pharmacophoric element that can be further modified to fine-tune the inhibitor's properties.
Caption: Synthetic utility of 4-formyl-N-methylbenzamide in the synthesis of JAK inhibitors.
The Role of the 4-formyl and N-methyl Groups:
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The 4-formyl group acts as a versatile handle for constructing the core scaffold of the inhibitor. For instance, it can undergo a condensation reaction with an appropriate amine-containing heterocycle to form a larger, more complex ring system that is designed to fit into the ATP-binding pocket of the JAK enzyme.
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The N-methylbenzamide group plays a multifaceted role. The N-methyl group can enhance metabolic stability by preventing N-dealkylation, a common metabolic pathway for secondary amides. Furthermore, the benzamide moiety can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The aromatic ring can also be further substituted to modulate potency, selectivity, and pharmacokinetic properties.
The specific design and synthesis of JAK inhibitors are highly proprietary and vary between different pharmaceutical development programs. However, the recurring use of scaffolds derived from 4-formyl-N-methylbenzamide underscores its importance in this therapeutic area.
Safety and Handling
4-formyl-N-methylbenzamide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse thoroughly with water.
Conclusion
4-formyl-N-methylbenzamide is a strategically important building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures. As the quest for more selective and potent kinase inhibitors continues, the utility of versatile synthons like 4-formyl-N-methylbenzamide is likely to grow, making it a valuable tool for researchers and drug development professionals.
References
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PubChem. (n.d.). 4-formyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). JAK inhibitor compound and use thereof.
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SpectraBase. (n.d.). 4-formyl-N-methyl-benzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-formyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
